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molecular formula C15H11NO B8352664 1,2-Dihydrocyclopenta[c]carbazol-3(6H)-one

1,2-Dihydrocyclopenta[c]carbazol-3(6H)-one

Cat. No. B8352664
M. Wt: 221.25 g/mol
InChI Key: ZTXUVVLEYYDPSR-UHFFFAOYSA-N
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Patent
US09108916B2

Procedure details

Compound 45 (5.0 g) was divided into five portions (1.0 g each). P(OEt)3 (per 7 mL) was added to each portion. The resulting product was subjected to argon blow in a flask, heated to 90° C., kept at this temperature for 3 days, then cooled. The carbazole precipitate was diluted with ether. The precipitate was filtered and washed with ether. If the initial biphenyl was present in the filtrate (TLC monitoring, eluent: hexane-ethyl acetate, 1:1), this filtrate was evaporated, then P(OEt)3 was added (1 mL to each flask), and subjected to cyclization for 1 day. The procedure was repeated until the precipitation ceased and TLC showed the absence of the initial biphenyl. Carbazol 46 (2.7 g) was obtained.
Name
Compound 45
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:11]=1[CH2:12][CH2:13][C:14]2=[O:19])([O-])=O.P(OCC)(OCC)OCC.C1C2NC3C(=CC=CC=3)C=2C=CC=1>CCOCC>[CH2:12]1[C:11]2[C:10]3[C:5]4[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=4[NH:1][C:18]=3[CH:17]=[CH:16][C:15]=2[C:14](=[O:19])[CH2:13]1

Inputs

Step One
Name
Compound 45
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=C2CCC(C2=CC=C1)=O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting product was subjected to argon blow in a flask
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
this filtrate was evaporated
ADDITION
Type
ADDITION
Details
P(OEt)3 was added (1 mL to each flask)
WAIT
Type
WAIT
Details
subjected to cyclization for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The procedure was repeated until the precipitation

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C1CC(C=2C=CC=3NC=4C=CC=CC4C3C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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